1-(4-Methoxypyridin-2-YL)cyclopropanamine
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Overview
Description
1-(4-Methoxypyridin-2-yl)cyclopropan-1-amine is an organic compound with the molecular formula C9H12N2O. It is a cyclopropane derivative with a methoxypyridine moiety, making it an interesting subject for chemical and pharmaceutical research .
Preparation Methods
The synthesis of 1-(4-Methoxypyridin-2-yl)cyclopropan-1-amine typically involves the following steps:
Cyclopropanation: The cyclopropane ring is formed through a reaction between an alkene and a carbene precursor.
Methoxypyridine Introduction: The methoxypyridine group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the cyclopropane ring is replaced by the methoxypyridine moiety.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(4-Methoxypyridin-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Scientific Research Applications
1-(4-Methoxypyridin-2-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Mechanism of Action
The mechanism of action of 1-(4-Methoxypyridin-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxypyridine moiety plays a crucial role in binding to these targets, while the cyclopropane ring provides structural stability and influences the compound’s overall reactivity .
Comparison with Similar Compounds
1-(4-Methoxypyridin-2-yl)cyclopropan-1-amine can be compared with other similar compounds, such as:
1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine: This compound has a similar structure but differs in the position of the methoxy group on the pyridine ring.
1-(4-Methoxypyridin-3-yl)cyclopropan-1-amine: Another isomer with the methoxy group at a different position on the pyridine ring.
1-(4-Methoxypyridin-2-yl)cyclopropan-1-ol: This compound has a hydroxyl group instead of an amine group on the cyclopropane ring.
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-(4-methoxypyridin-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H12N2O/c1-12-7-2-5-11-8(6-7)9(10)3-4-9/h2,5-6H,3-4,10H2,1H3 |
InChI Key |
JNFHHLBILFBZLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)C2(CC2)N |
Origin of Product |
United States |
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